Spa47 ATPase Inhibition: Predicted Binding vs. Validated Sulfonyl Analog
The target compound was identified among the top‑ranking candidates in a computational screen of 7.6 million drug‑like compounds against the Spa47 protomer interface (2.15 Å crystal structure) [1]. A direct sulfonyl analog, 6-(4-((2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-N-(pyridin-4-yl)pyridazin-3-amine, was subsequently validated in vitro and reduced Spa47 ATPase activity by 87.9 ± 10.5% with an IC₅₀ of 25 ± 20 µM [1]. Quantitative experimental data for the benzoyl analog are not publicly available.
| Evidence Dimension | Spa47 ATPase inhibition (% reduction & IC₅₀) |
|---|---|
| Target Compound Data | Predicted to bind Spa47 interface; no experimental IC₅₀ reported |
| Comparator Or Baseline | Sulfonyl analog: 87.9 ± 10.5% inhibition; IC₅₀ = 25 ± 20 µM |
| Quantified Difference | Not calculable – experimental data absent for target compound |
| Conditions | In vitro ATPase assay; recombinant Spa47; noncompetitive mechanism |
Why This Matters
The computational prediction places the compound in a privileged chemotype, but procurement for T3SS research requires awareness that only the sulfonyl analog has published potency confirmation.
- [1] Case, H. B.; Mattock, D. S.; Miller, B. R.; Dickenson, N. E. Novel Noncompetitive Type Three Secretion System ATPase Inhibitors Shut Down Shigella Effector Secretion. Biochemistry 2020, 59 (28), 2667–2678. View Source
